
4-(4-(Dimethylamino)butyl)phenylboronic acid
Overview
Description
4-(4-(Dimethylamino)butyl)phenylboronic acid is a type of boronic acid that has been used in various chemical reactions. It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: (CH3)2NC6H4B(OH)2. It has a molecular weight of 165.00 .Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reaction . It can also participate in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Scientific Research Applications
Catalytic Applications
Boronic acids, including derivatives similar to 4-(4-(Dimethylamino)butyl)phenylboronic acid, have been utilized in cooperative catalysis for dehydrative condensation reactions between carboxylic acids and amines, demonstrating enhanced effectiveness and chemoselectivity in amide bond formation. Such catalytic systems have been applied to the synthesis of pharmaceuticals like sitagliptin and drug candidates, showcasing their practicality and scalability (Ishihara & Lu, 2016).
Supramolecular Assemblies
Phenylboronic acids have been incorporated into the design and synthesis of supramolecular assemblies. These assemblies leverage the formation of O–H⋯N hydrogen bonds and C–H⋯O interactions, enabling the creation of complex structures with potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Optical Properties
Extended π-conjugated systems based on 4-(4-(Dimethylamino)phenyl)buta-1,3-dienyl motifs have been synthesized, showing promise in nonlinear optical applications. The crystal structure, thermal stability, and optical properties of such compounds suggest their suitability for applications in organic electronics and photonics (Antony et al., 2019).
Polymer Science
Boronic acid derivatives have been explored in the development of novel polymer materials, such as hydrogels that undergo reversible sol-gel transitions. These materials exhibit unique properties like self-healing and response to environmental stimuli (pH changes), making them suitable for bioresponsive applications and dynamic material systems (Xu et al., 2011).
Photodynamic Therapy
Novel lutetium(III) acetate phthalocyanines substituted with N,N’-dimethylaminophenyl groups have been synthesized for photodynamic therapy applications. These compounds exhibit enhanced water solubility and photophysical properties conducive to cancer treatment, illustrating the potential of boronic acid derivatives in therapeutic applications (Al-Raqa et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that boronic acids, in general, are used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-(4-(Dimethylamino)butyl)phenylboronic acid interacts with its targets through a process involving two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .
Pharmacokinetics
It is known that the compound is sparingly soluble in water .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is air-stable and insensitive to moisture, allowing for long-term storage . Additionally, the compound is considered environmentally friendly due to its low toxicity and its degradation into boronic acid, which is benign to the environment .
properties
IUPAC Name |
[4-[4-(dimethylamino)butyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2/c1-14(2)10-4-3-5-11-6-8-12(9-7-11)13(15)16/h6-9,15-16H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAJVZZRHRXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745409 | |
| Record name | {4-[4-(Dimethylamino)butyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922501-02-8 | |
| Record name | {4-[4-(Dimethylamino)butyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




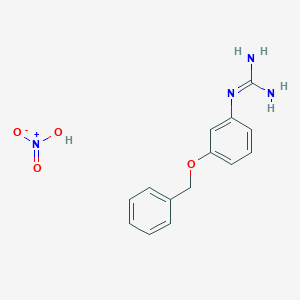
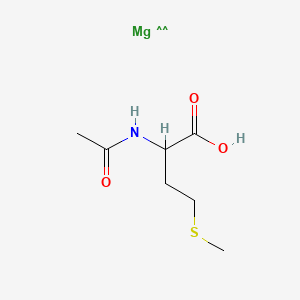
![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)
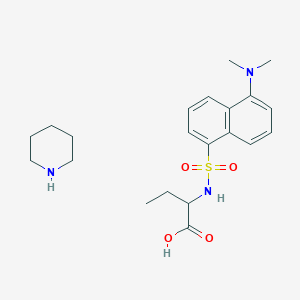

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1511371.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

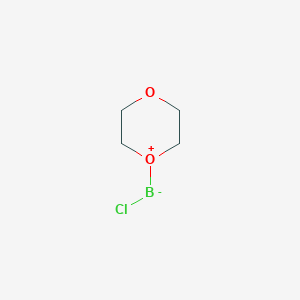
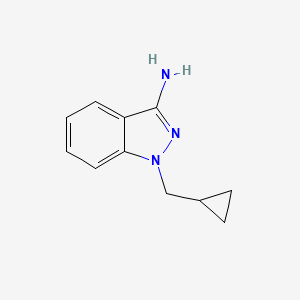
![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)